molecular formula C₁₁H₁₆O₇ B132969 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose CAS No. 62211-93-2

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

Cat. No.: B132969
CAS No.: 62211-93-2
M. Wt: 260.24 g/mol
InChI Key: NXEJETQVUQAKTO-PRTGYXNQSA-N
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Description

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose: is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the ribose molecule, which makes it a valuable intermediate in organic synthesis. It is commonly used as a protecting group for hydroxyl groups on ribofuranose, allowing for precise control of chemical reactions in organic synthesis .

Mechanism of Action

Target of Action

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose, also known as (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate, is a key intermediate in the synthesis of various nucleoside-based pharmaceuticals . It is primarily used in the synthesis of Capecitabine , a chemotherapy drug used to treat various types of cancer .

Mode of Action

The compound acts as a precursor in the synthesis of Capecitabine . In the body, Capecitabine is converted into 5’-Deoxy-5-fluorocytidine, an active ingredient in the drug . This conversion process involves a series of enzymatic reactions that ultimately lead to the formation of the active drug.

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of Capecitabine . The compound is converted into 5’-Deoxy-5-fluorocytidine, which is then further metabolized in the body to produce the active form of the drug .

Pharmacokinetics

The compound is soluble in ethanol , which suggests that it may be well-absorbed in the body.

Result of Action

The primary result of the action of this compound is the production of Capecitabine . This drug is used in the treatment of various types of cancer, including breast, colorectal, pancreatic, and gastric cancers .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability. Additionally, the compound’s solubility in ethanol suggests that it may be influenced by the presence of alcohol in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose can be synthesized from D-ribose through a series of chemical reactions. The key steps include:

    Deoxygenation: Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside is deoxygenated by reductive displacement employing hydride reagents.

    Hydrolysis: The intermediate is then subjected to total hydrolysis.

    Acetylation: The final step involves acetylation to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process typically includes the use of organic solvents and reagents such as acetic anhydride and sodium borohydride .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be performed to remove the acetyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives of ribofuranose .

Scientific Research Applications

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose has significant applications in scientific research, including:

    Chemistry: Used as a protecting group in organic synthesis to control the reactivity of hydroxyl groups.

    Biology: Serves as an intermediate in the synthesis of nucleosides and nucleotides.

    Medicine: Utilized in the production of pharmaceuticals, including chemotherapy drugs like Cepecitabine.

    Industry: Employed in the synthesis of various chemical compounds and materials.

Comparison with Similar Compounds

Uniqueness: 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of nucleosides and nucleotides .

Properties

IUPAC Name

[(2R,3R,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJETQVUQAKTO-PRTGYXNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958236
Record name 1,2,3-Tri-O-acetyl-5-deoxypentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62211-93-2, 37076-71-4
Record name β-D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62211-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Tri-O-acetyl-5-deoxypentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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